molecular formula C37H73N10O17P3S B12369377 Palmitoleoyl-CoA (triammonium)

Palmitoleoyl-CoA (triammonium)

Cat. No.: B12369377
M. Wt: 1055.0 g/mol
InChI Key: BZLFGTFLKXOWRJ-FGQMGJANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Role as a Central Fatty Acyl-Coenzyme A Intermediate

Palmitoleoyl-CoA occupies a pivotal position as an intermediate in fatty acid metabolism, situated at a crossroads between the synthesis of saturated and unsaturated lipids. Its formation and subsequent conversion are tightly regulated, reflecting the cell's metabolic state.

The primary route for the synthesis of Palmitoleoyl-CoA is through the desaturation of its saturated counterpart, Palmitoyl-CoA. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an enzyme located in the endoplasmic reticulum. spandidos-publications.comtandfonline.com SCD1 introduces a double bond at the cis-delta-9 position of the palmitoyl (B13399708) chain, converting the saturated fatty acyl-CoA into a monounsaturated one. tandfonline.com This conversion is a rate-limiting step in the synthesis of monounsaturated fatty acids. spandidos-publications.com

Once formed, Palmitoleoyl-CoA serves as a substrate for several enzymatic pathways. It can be further elongated by fatty acid elongase enzymes to produce longer-chain monounsaturated fatty acids, such as cis-vaccenoyl-CoA (18:1n-7). jst.go.jp Alternatively, it can be incorporated into various complex lipids, including phospholipids (B1166683), triglycerides, and cholesterol esters. taylorandfrancis.com This role as a precursor for diverse lipid species underscores its importance as a central metabolic intermediate. taylorandfrancis.com

FeatureDescriptionReference(s)
Chemical Class Long-chain fatty acyl-CoA smolecule.com
Precursor Palmitoyl-CoA spandidos-publications.com
Key Synthesizing Enzyme Stearoyl-CoA Desaturase 1 (SCD1) spandidos-publications.comtandfonline.com
Primary Metabolic Fates Elongation, incorporation into complex lipids, beta-oxidation smolecule.comtaylorandfrancis.comjst.go.jp

Significance in Core Metabolic Pathways and Cellular Homeostasis

Palmitoleoyl-CoA is a key player in several core metabolic pathways and is integral to the maintenance of cellular homeostasis. Its functions extend from energy production to the regulation of membrane properties and cellular signaling.

Involvement in Metabolic Pathways:

Lipogenesis: As a product of SCD1, Palmitoleoyl-CoA is a crucial component of de novo lipogenesis, the process of synthesizing fatty acids from non-lipid precursors. spandidos-publications.com It is a building block for the synthesis of triglycerides for energy storage and phospholipids for membrane construction. taylorandfrancis.com

Beta-Oxidation: Palmitoleoyl-CoA can be transported into the mitochondria for beta-oxidation to generate ATP. smolecule.com The oxidation of unsaturated fatty acids like palmitoleic acid requires additional enzymes compared to saturated fatty acids to handle the double bond. jst.go.jp

Protein S-acylation: Palmitoleoyl-CoA can act as an acyl donor in S-acylation reactions, a post-translational modification where the fatty acid is attached to cysteine residues of proteins. This modification can affect protein function and localization. smolecule.com

Contribution to Cellular Homeostasis:

Membrane Fluidity: The presence of the cis-double bond in Palmitoleoyl-CoA introduces a kink in the fatty acid chain. When incorporated into phospholipids, this influences the packing of the lipid bilayer, thereby increasing membrane fluidity. tandfonline.comebi.ac.uk This is crucial for the proper function of membrane-bound proteins and for cellular adaptation to temperature changes. nih.govasm.org

Cellular Signaling: Palmitoleoyl-CoA and its derivatives can act as signaling molecules. For instance, long-chain fatty acyl-CoAs, including Palmitoleoyl-CoA, have been shown to allosterically regulate AMPK, a key enzyme in cellular energy sensing. nih.gov It has also been implicated in influencing gene expression related to lipid metabolism. smolecule.com The balance between saturated fatty acyl-CoAs like Palmitoyl-CoA and monounsaturated ones like Palmitoleoyl-CoA is critical for maintaining cellular health. rcsb.org

Metabolic Process/Homeostatic FunctionRole of Palmitoleoyl-CoAReference(s)
Lipogenesis Precursor for triglycerides and phospholipids. taylorandfrancis.comspandidos-publications.com
Beta-Oxidation Substrate for energy production. smolecule.comjst.go.jp
Protein S-acylation Acyl-donor for post-translational modification. smolecule.com
Membrane Fluidity Increases fluidity of cell membranes. tandfonline.comebi.ac.uk
Cellular Signaling Allosteric regulator of AMPK; influences gene expression. smolecule.comnih.gov

Properties

Molecular Formula

C37H73N10O17P3S

Molecular Weight

1055.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane

InChI

InChI=1S/C37H64N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;;;/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);3*1H3/b10-9-;;;/t26-,30+,31?,32+,36-;;;/m1.../s1

InChI Key

BZLFGTFLKXOWRJ-FGQMGJANSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

Enzymology and Pathways of Palmitoleoyl Coa Biosynthesis

De Novo Fatty Acid Synthesis and Palmitate Precursor Formation

The journey to palmitoleoyl-CoA begins with de novo fatty acid synthesis, a process that constructs fatty acids from smaller precursor molecules. The primary product of this pathway is palmitate, a 16-carbon saturated fatty acid that serves as the foundational substrate for producing palmitoleoyl-CoA.

Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of palmitate. frontiersin.org It is a large, multi-functional protein complex that catalyzes the entire series of reactions required to build a fatty acid chain. mdpi.com In humans, FASN functions as a homodimer, where each monomer contains seven distinct catalytic domains that work in concert. frontiersin.orgmdpi.com

The synthesis process begins with acetyl-CoA and malonyl-CoA, in the presence of NADPH as a reducing agent. wikipedia.orggenecards.org FASN catalyzes a repeating four-step sequence of reactions: condensation, reduction, dehydration, and another reduction. This cycle iteratively adds two-carbon units from malonyl-CoA to the growing fatty acid chain, which remains covalently attached to the acyl carrier protein (ACP) domain of the synthase. wikipedia.org After seven rounds of elongation, the thioesterase domain of FASN hydrolyzes the bond, releasing the final product, palmitate (a 16-carbon saturated fatty acid). wikipedia.orglibretexts.org This entire process occurs in the cytoplasm. libretexts.org

The synthesis of palmitate is tightly controlled at the level of Acetyl-CoA Carboxylase (ACC), the enzyme that catalyzes the first committed and rate-limiting step in fatty acid biosynthesis. researchgate.netannualreviews.org ACC is responsible for the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the donor of two-carbon units for FASN. frontiersin.organnualreviews.org The activity of ACC is meticulously regulated through both allosteric and covalent mechanisms to match the rate of fatty acid synthesis with the cell's metabolic state. researchgate.netquizgecko.com

Allosteric Regulation:

Activation: ACC is allosterically activated by citrate (B86180). quizgecko.comlibretexts.orgnumberanalytics.com High levels of citrate in the cytoplasm indicate an abundance of acetyl-CoA and ATP, signaling an energy-rich state suitable for storing energy as fat. Citrate promotes the polymerization of inactive ACC dimers into active filamentous polymers. chegg.com

Inhibition: The enzyme is subject to feedback inhibition by long-chain fatty acyl-CoAs, particularly palmitoyl-CoA. libretexts.orgnumberanalytics.com When fatty acid levels are high, palmitoyl-CoA binds to ACC, causing its depolymerization and a return to the inactive state. numberanalytics.com

Covalent Modification:

Inactivation by Phosphorylation: ACC is inactivated by phosphorylation, a process mediated by several kinases, most notably AMP-activated protein kinase (AMPK) and Protein Kinase A. annualreviews.orglibretexts.org AMPK, activated during low-energy states (high AMP/ATP ratio), phosphorylates ACC to halt the energy-consuming process of fatty acid synthesis. annualreviews.org

Activation by Dephosphorylation: Conversely, ACC is activated by dephosphorylation. annualreviews.org Insulin (B600854), a hormone signaling high blood glucose, activates protein phosphatases that remove the inhibitory phosphate (B84403) groups from ACC, thereby stimulating malonyl-CoA production and subsequent fatty acid synthesis. libretexts.org

Table 1: Regulation of Acetyl-CoA Carboxylase (ACC) Activity

Regulator Type Molecule Effect on ACC Activity Mechanism
Allosteric Citrate Activation Promotes polymerization into active filaments. libretexts.orgchegg.com
Allosteric Palmitoyl-CoA Inhibition Causes depolymerization into inactive dimers (feedback inhibition). libretexts.orgnumberanalytics.com
Covalent AMPK Inactivation Phosphorylates the enzyme in low-energy states. annualreviews.org

Contribution of Fatty Acid Synthase (FASN)

Acyl-CoA Synthetase-Mediated Fatty Acid Activation

For palmitate to be used in subsequent metabolic pathways, including desaturation, it must first be activated. This activation step converts the relatively inert free fatty acid into a high-energy thioester derivative.

Delta-9 Desaturation and Palmitoleoyl-CoA (C16:1, n-7) Formation

The final step in the biosynthesis of palmitoleoyl-CoA is the introduction of a double bond into the saturated palmitoyl-CoA molecule. This critical transformation is carried out by a specific desaturase enzyme.

Stearoyl-CoA Desaturase (SCD) is an iron-containing enzyme located in the membrane of the endoplasmic reticulum. nih.govmdpi.com It is the rate-limiting enzyme in the synthesis of monounsaturated fatty acids. wikipedia.orgnih.gov While its name highlights its activity on stearoyl-CoA (C18:0), SCD also efficiently uses palmitoyl-CoA (C16:0) as a substrate. nih.govmdpi.comphysiology.org

SCD catalyzes the introduction of a single cis-double bond at the delta-9 position (between carbons 9 and 10) of the fatty acyl-CoA chain. wikipedia.orgnih.govbiorxiv.org In the case of the 16-carbon substrate palmitoyl-CoA, this delta-9 desaturation results in the formation of palmitoleoyl-CoA, which is systematically known as (Z)-hexadec-9-enoyl-CoA. This fatty acid is also classified as a 16:1n-7 fatty acid. The reaction is an aerobic process that requires molecular oxygen (O2) and a flow of electrons from NADH, which are transferred via cytochrome b5 reductase and cytochrome b5 to the SCD enzyme. nih.gov The products of this reaction are essential components of membrane phospholipids (B1166683) and triglycerides. wikipedia.orgnih.gov

Table 2: Key Enzymes in Palmitoleoyl-CoA Biosynthesis

Enzyme Substrate(s) Product(s) Cellular Location Function
Acetyl-CoA Carboxylase (ACC) Acetyl-CoA, ATP, Bicarbonate Malonyl-CoA, ADP, Pi Cytoplasm Catalyzes the rate-limiting step of fatty acid synthesis. researchgate.netannualreviews.org
Fatty Acid Synthase (FASN) Acetyl-CoA, Malonyl-CoA, NADPH Palmitate, NADP+, CoA Cytoplasm Synthesizes the 16-carbon saturated fatty acid precursor. frontiersin.orgwikipedia.org
Acyl-CoA Synthetase (ACSL) Palmitate, ATP, Coenzyme A Palmitoyl-CoA, AMP, PPi Cytoplasm Activates palmitate for further metabolism. reactome.orgwikipedia.org

Regulatory Mechanisms Governing Desaturation Processes

The biosynthesis of palmitoleoyl-CoA from its saturated precursor, palmitoyl-CoA, is a critical enzymatic step catalyzed by Stearoyl-CoA Desaturase (SCD). gsartor.orgresearchgate.net This enzyme is a rate-limiting factor in the synthesis of monounsaturated fatty acids. gsartor.orgnih.govresearchgate.net The desaturation reaction, which introduces a single double bond between carbons 9 and 10 of the fatty acyl-CoA chain, is an oxidative process requiring molecular oxygen, NAD(P)H, cytochrome b5, and cytochrome b5 reductase. gsartor.orgjst.go.jpmdpi.com The activity and expression of SCD are subject to intricate regulatory control by a variety of factors, ensuring cellular homeostasis of fatty acid composition. capes.gov.br Alterations in the ratio of saturated to monounsaturated fatty acids have been implicated in numerous physiological and disease states. gsartor.orgcapes.gov.br

Dietary and Hormonal Regulation: The expression of SCD genes is highly sensitive to dietary intake and hormonal signals. capes.gov.br Polyunsaturated fatty acids (PUFAs) and cholesterol, for instance, regulate SCD at the levels of gene transcription and mRNA stability. nih.govcapes.gov.br Hormones also exert significant control. Insulin is known to stimulate fatty acid synthesis and up-regulate SCD expression, often through the activation of signaling pathways like PI3K and mTOR. mdpi.comoup.comcsun.edu Conversely, hormones like glucagon (B607659) and epinephrine (B1671497) tend to inhibit fatty acid synthesis. csun.edu In specific tissues, the regulatory landscape can be unique; for example, in testicular Sertoli cells, follicle-stimulating hormone (FSH) up-regulates both SCD1 and SCD2, while dexamethasone (B1670325) and insulin show differential effects, down-regulating SCD1 but up-regulating SCD2. oup.com

Transcriptional Control: A primary regulator of lipogenesis and SCD expression is the sterol regulatory element-binding protein 1 (SREBP-1). nih.govmdpi.com Factors that activate SREBP-1, such as carbohydrate intake, lead to increased SCD1 expression. mdpi.com Promoter elements on the SCD genes that are responsive to PUFA-mediated repression have been found to colocalize with the elements for SREBP-mediated regulation. nih.govcapes.gov.br Other transcription factors, including liver X receptors (LXRs), also play a role, with LXR agonists promoting SCD1 expression. mdpi.com

Substrate Competition and Other Mechanisms: Regulation can also occur at the substrate level. In yeast, the acyltransferase Sct1p competes with the desaturase Ole1p (an SCD homolog) for the same substrate, palmitoyl-CoA. researchgate.net By sequestering palmitoyl-CoA into lipids, Sct1p effectively reduces the amount available for desaturation, thereby controlling the ratio of saturated to unsaturated fatty acids. researchgate.net Additionally, factors like temperature can influence desaturase activity, as observed in Tetrahymena pyriformis, where a temperature shift can induce palmitoyl-CoA desaturase activity. nih.gov

Table 1: Key Regulators of Stearoyl-CoA Desaturase (SCD) Activity and Expression


RegulatorTypeEffect on SCDMechanism of ActionReference
Polyunsaturated Fatty Acids (PUFAs)Dietary FactorInhibitionRepresses gene transcription and decreases mRNA stability.[1, 2]
CholesterolDietary Factor/Endogenous MoleculeInhibitionRegulates at the level of transcription and mRNA stability.[1, 2]
InsulinHormoneActivationStimulates gene expression, potentially via PI3K/mTOR and SREBP-1 activation.[5, 17]
Follicle-Stimulating Hormone (FSH)HormoneActivationUpregulates SCD1 and SCD2 mRNA in rat Sertoli cells. jst.go.jp
DexamethasoneHormone (Glucocorticoid)Tissue-SpecificDown-regulates SCD1 but up-regulates SCD2 mRNA in rat Sertoli cells. jst.go.jp
SREBP-1Transcription FactorActivationMaster regulator of lipogenesis that directly enhances SCD1 expression.[2, 17]
Liver X Receptors (LXRs)Transcription FactorActivationLXR agonists promote SCD1 expression.
TemperatureEnvironmental FactorInduction (in some organisms)Lower temperatures can induce desaturase activity to maintain membrane fluidity. numberanalytics.com

Elongation Pathways Involving Palmitoyl-CoA and Palmitoleoyl-CoA

Following their synthesis, both saturated (palmitoyl-CoA) and monounsaturated (palmitoleoyl-CoA) fatty acyl-CoAs can be further elongated to produce longer-chain fatty acids. This process occurs primarily in the endoplasmic reticulum and involves a cycle of four enzymatic reactions catalyzed by a membrane-bound enzyme system. libretexts.orgdiva-portal.org Unlike the cytoplasmic fatty acid synthase (FAS) complex which produces palmitate, these elongase systems use CoA-thioesters as substrates rather than acyl-carrier protein (ACP) derivatives. libretexts.org

The elongation cycle adds a two-carbon unit, derived from malonyl-CoA, to the fatty acyl-CoA chain. diva-portal.org The four key reactions are:

Condensation: A condensing enzyme, known as a fatty acid elongase (ELOVL), catalyzes the initial reaction between the fatty acyl-CoA substrate and malonyl-CoA to form a β-ketoacyl-CoA. diva-portal.orgnumberanalytics.com

Reduction: The β-ketoacyl-CoA is then reduced by a reductase (KAR) using NADPH as the reducing agent, yielding a 3-hydroxyacyl-CoA. diva-portal.orgnumberanalytics.com

Dehydration: A dehydratase (TER) removes a water molecule from the 3-hydroxyacyl-CoA to create a trans-2-enoyl-CoA. diva-portal.orgnumberanalytics.com

Reduction: A second reductase reduces the trans-2-enoyl-CoA, also using NADPH, to form the two-carbon elongated acyl-CoA. diva-portal.orgnumberanalytics.com

Both palmitoyl-CoA (16:0-CoA) and palmitoleoyl-CoA (16:1n-7-CoA) serve as substrates for these elongation pathways. jst.go.jp

Elongation of Palmitoyl-CoA: The elongation of palmitoyl-CoA produces stearoyl-CoA (18:0-CoA). researchgate.netjst.go.jp This newly formed stearoyl-CoA can then be desaturated by SCD1 to produce oleoyl-CoA (18:1n-9), a major monounsaturated fatty acid in triglycerides and membrane phospholipids. gsartor.orgresearchgate.netjst.go.jp

Elongation of Palmitoleoyl-CoA: The elongation of palmitoleoyl-CoA (a process sometimes referred to as POCE) results in the formation of cis-vaccenoyl-CoA (18:1n-7). jst.go.jp

To date, seven distinct elongase enzymes (ELOVL1-7) have been identified in mammals, each exhibiting different substrate specificities. diva-portal.org ELOVL1, 3, 6, and 7 preferentially elongate saturated and monounsaturated fatty acids, while ELOVL2, 4, and 5 are more selective for polyunsaturated fatty acids. diva-portal.org The tissue-specific expression of these elongases allows for fine-tuned control over the local fatty acid pools in response to various metabolic needs. diva-portal.org

Table 2: Enzymatic Reactions of the Fatty Acid Elongation Cycle


StepEnzyme ClassSubstrateProductCofactorReference
1. CondensationFatty Acid Elongase (ELOVL)Fatty Acyl-CoA + Malonyl-CoAβ-Ketoacyl-CoA-[6, 11]
2. Reduction3-Ketoacyl-CoA Reductase (KAR)β-Ketoacyl-CoA3-Hydroxyacyl-CoANADPH[6, 11]
3. Dehydration3-Hydroxyacyl-CoA Dehydratase (TER)3-Hydroxyacyl-CoAtrans-2-Enoyl-CoA-[6, 11]
4. Reductiontrans-2-Enoyl-CoA Reductasetrans-2-Enoyl-CoAElongated Acyl-CoANADPH[6, 11]

Table 3: Compound Names Mentioned

Generated html

Metabolic Fates and Functional Utilization of Palmitoleoyl Coa

Beta-Oxidation of Unsaturated Fatty Acyl-CoAs

Beta-oxidation is the mitochondrial process by which fatty acyl-CoAs are broken down to produce acetyl-CoA, a primary fuel for the citric acid cycle. The oxidation of unsaturated fatty acids like palmitoleoyl-CoA requires additional enzymatic steps compared to saturated fatty acids.

Chain-Length Specificity of Acyl-CoA Dehydrogenases

The initial step of beta-oxidation is catalyzed by a family of acyl-CoA dehydrogenases (ACADs), which exhibit specificity for fatty acyl-CoAs of different chain lengths. libretexts.orgwikipedia.org There are several ACADs, including very-long-chain (VLCAD), long-chain (LCAD), medium-chain (MCAD), and short-chain (SCAD) acyl-CoA dehydrogenases. aocs.orgwikipedia.org VLCAD is active with substrates having chain lengths up to 24 carbons, with high activity towards C14, C16, and C18 acyl-CoAs, but shows no activity for chains shorter than 12 carbons. qmul.ac.uk LCAD acts on both saturated and unsaturated acyl-CoAs with a preference for chain lengths of 8 to 18 carbons. uniprot.org MCAD is most active on medium-chain fatty acids, while SCAD acts on short-chain fatty acids. This overlapping specificity ensures the efficient oxidation of a wide range of fatty acids. plos.org

Flux Dynamics and Vulnerability to Substrate Overload

The beta-oxidation pathway can become vulnerable to substrate overload, particularly with high concentrations of long-chain fatty acids like palmitoyl-CoA. plos.orgnih.gov Computational modeling studies have shown that at high concentrations of palmitoyl-CoA, the flux through the beta-oxidation pathway can decrease, leading to the accumulation of intermediate metabolites. plos.orgresearchgate.netnih.gov This phenomenon arises from the competition between acyl-CoAs of varying chain lengths for the different acyl-CoA dehydrogenases that have overlapping substrate specificities. plos.orgnih.gov This competition can lead to a form of competitive feedforward inhibition, causing the accumulation of CoA-ester intermediates and the depletion of free coenzyme A (CoASH). plos.orgnih.gov The mitochondrial NAD+/NADH ratio also plays a role in modulating the sensitivity of the pathway to this substrate overload. plos.orgplos.org

Complex Lipid Synthesis Pathways

When not required for energy production, palmitoleoyl-CoA can be utilized for the synthesis of complex lipids, primarily triacylglycerols for energy storage and phospholipids (B1166683) as essential components of cellular membranes. creative-proteomics.comsapientia.ro

Incorporation into Triacylglycerols and Phospholipids

Palmitoleoyl-CoA serves as a substrate for the synthesis of both triacylglycerols (TAGs) and phospholipids. creative-proteomics.com The backbone for this synthesis is glycerol-3-phosphate, which is acylated by two molecules of fatty acyl-CoA, including palmitoleoyl-CoA, to form phosphatidic acid, a key intermediate. sapientia.ro

From phosphatidic acid, the pathways diverge. For TAG synthesis, phosphatidic acid is dephosphorylated to diacylglycerol (DAG). sapientia.ro The enzyme diacylglycerol acyltransferase (DGAT) then catalyzes the acylation of DAG with a third fatty acyl-CoA to form TAG. physiology.org

Alternatively, for phospholipid synthesis, phosphatidic acid can be converted to various phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are crucial for membrane structure and function. sapientia.rocambridge.org Studies have shown the incorporation of palmitoyl-CoA into DAG, TAG, PC, and PE in intestinal microsomes. cambridge.org

Table 1: Chain-Length Specificity of Acyl-CoA Dehydrogenases

EnzymeAbbreviationOptimal Substrate Chain Length
Very-Long-Chain Acyl-CoA DehydrogenaseVLCADC14-C24
Long-Chain Acyl-CoA DehydrogenaseLCADC8-C18
Medium-Chain Acyl-CoA DehydrogenaseMCADC4-C12
Short-Chain Acyl-CoA DehydrogenaseSCADC4-C6

Precursor Role in Sphingolipid Biosynthesis

The de novo synthesis of sphingolipids, a class of lipids essential for membrane structure and cell signaling, commences with the condensation of a fatty acyl-CoA and the amino acid L-serine. This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). frontiersin.orgresearchgate.net The primary and most well-documented substrate for SPT is Palmitoyl-CoA (C16:0). wikipedia.orgwikipedia.org The product of this reaction, 3-ketosphinganine, is the precursor for all sphingolipids. frontiersin.orgwikipedia.org

While Palmitoyl-CoA is the canonical substrate, SPT exhibits a degree of promiscuity, with its substrate specificity being influenced by the composition of its subunits (SPTLC1, SPTLC2/3, SPTSSA/B). uniprot.orgmdpi.com Different combinations of these subunits result in SPT complexes with varying preferences for fatty acyl-CoAs of different chain lengths, typically ranging from 14 to 18 carbons. uniprot.orgrsc.org For instance, the SPTLC1-SPTLC2-SPTSSA complex shows a strong preference for C16-CoA, whereas the SPTLC1-SPTLC3-SPTSSA isozyme can utilize both C14-CoA and C16-CoA. uniprot.org

The incorporation of monounsaturated fatty acids into sphingolipids is known to occur. libretexts.orgnih.gov This can happen either through the direct utilization of a monounsaturated acyl-CoA like Palmitoleoyl-CoA by SPT or through the desaturation of the fatty acid chain after it has been incorporated into the sphingolipid backbone, for example, by the desaturation of dihydroceramide. frontiersin.orgreactome.org Given that Palmitoleoyl-CoA is a 16-carbon acyl-CoA, its potential use as a substrate by certain SPT isoforms is plausible, leading to the synthesis of sphingoid bases with a monounsaturated tail. The specific ceramide synthase enzymes (CerS) that subsequently acylate the sphingoid base also have preferences for acyl-CoAs of specific chain lengths and saturation levels, further contributing to the diversity of the final sphingolipid molecules. frontiersin.orgmdpi.comlibretexts.org

Table 1: Key Enzymes and Substrates in the Initial Stage of Sphingolipid Biosynthesis

EnzymePrimary SubstratesProductCellular Location
Serine Palmitoyltransferase (SPT)L-Serine, Palmitoyl-CoA researchgate.netwikipedia.org3-Ketosphinganine frontiersin.orgEndoplasmic Reticulum frontiersin.org
3-Ketosphinganine Reductase3-Ketosphinganine, NADPH frontiersin.orgSphinganineEndoplasmic Reticulum frontiersin.org
Ceramide Synthase (CerS)Sphinganine, Acyl-CoA frontiersin.orglibretexts.orgDihydroceramideEndoplasmic Reticulum libretexts.org
Dihydroceramide DesaturaseDihydroceramide, NADPH frontiersin.orgCeramideEndoplasmic Reticulum frontiersin.org

Contribution to Cholesterol and Other Lipid Synthesis

Palmitoleoyl-CoA is a pivotal building block for the synthesis of various classes of lipids, including triglycerides and phospholipids, which are fundamental to energy storage and membrane structure. taylorandfrancis.comnih.gov The glycerol (B35011) phosphate (B84403) pathway, responsible for the de novo synthesis of these lipids, involves the sequential acylation of glycerol-3-phosphate with activated fatty acids like Palmitoleoyl-CoA. tandfonline.commhmedical.com Enzymes such as glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) catalyze these steps. tandfonline.com Notably, certain GPAT isoforms located in the endoplasmic reticulum (GPAT3 and GPAT4) utilize a broad range of fatty acyl-CoAs, including both saturated and unsaturated species like Palmitoleoyl-CoA. tandfonline.com

The contribution of Palmitoleoyl-CoA to cholesterol synthesis is indirect but significant. Cholesterol biosynthesis utilizes acetyl-CoA as its fundamental two-carbon precursor. nih.govcreative-proteomics.com Palmitoleoyl-CoA is catabolized through the mitochondrial process of beta-oxidation. taylorandfrancis.comcreative-proteomics.com This pathway systematically shortens the fatty acyl chain, releasing one molecule of acetyl-CoA in each cycle. libretexts.orglibretexts.orgdducollegedu.ac.in For a monounsaturated fatty acid like Palmitoleoyl-CoA, the process requires an additional isomerase enzyme to handle the double bond, but ultimately results in the complete breakdown of the fatty acid into acetyl-CoA units. funaab.edu.ng These acetyl-CoA molecules can then enter the cytoplasm (via the citrate (B86180) shuttle) to be used in the mevalonate (B85504) pathway for cholesterol synthesis. nih.gov

Table 2: Products of Palmitoleoyl-CoA (C16:1) Beta-Oxidation

The complete beta-oxidation of one molecule of Palmitoleoyl-CoA yields multiple molecules of acetyl-CoA, FADH₂, and NADH.

ProductMolecules per Molecule of Palmitoleoyl-CoA
Acetyl-CoA8
FADH₂6
NADH7

Note: The oxidation of a monounsaturated fatty acid like palmitoleate (B1233929) yields one less FADH₂ compared to its saturated counterpart (palmitate) because the initial acyl-CoA dehydrogenase step is bypassed for the existing double bond. funaab.edu.ng

Involvement in Ketone Body Synthesis

Under metabolic conditions characterized by high rates of fatty acid oxidation, such as fasting or a ketogenic diet, the liver produces significant quantities of ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone). libretexts.orgwikipedia.org This process, known as ketogenesis, provides a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle. libretexts.orgfunaab.edu.ng

The synthesis of ketone bodies originates from acetyl-CoA derived from the beta-oxidation of fatty acids. nih.govwur.nl Palmitoleoyl-CoA, being a long-chain fatty acid, is a substrate for beta-oxidation and is thus a precursor for ketogenesis. libretexts.orgdducollegedu.ac.in When the influx of fatty acids into the liver is high, the capacity of the tricarboxylic acid (TCA) cycle to oxidize acetyl-CoA can be exceeded. nih.gov The resulting accumulation of mitochondrial acetyl-CoA shunts this key metabolite into the ketogenic pathway. nih.govmdpi.com The first step involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by the addition of a third acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com

Regulation of Mitochondrial HMG-CoA Synthase (HMGCS2)

The rate-limiting step in ketogenesis is catalyzed by the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2). nih.govpreprints.org The activity and expression of HMGCS2 are tightly regulated. Research has revealed a novel regulatory mechanism involving the direct interaction of long-chain fatty acyl-CoAs with the HMGCS2 enzyme. nih.govmdpi.com

Specifically, HMGCS2 can undergo a post-translational modification known as acylation, where a fatty acyl group is covalently attached to cysteine residues on the enzyme. nih.govmdpi.com This modification is not enzyme-catalyzed but occurs spontaneously in a manner dependent on the concentration of long-chain fatty acyl-CoAs. nih.govmdpi.com Studies have shown this acylation is specific for fatty acyl-CoAs with chain lengths of 14 to 18 carbons, a range that includes Palmitoleoyl-CoA. nih.govmdpi.com

Regulation of Intracellular Palmitoleoyl Coa Homeostasis

Allosteric and Covalent Modulation of Enzymes

The activity of key enzymes in fatty acid metabolism is rapidly adjusted in response to cellular needs through allosteric regulation and covalent modification. These mechanisms allow for immediate control over the flux of metabolites through pathways involving palmitoleoyl-CoA.

Acetyl-CoA carboxylase (ACC) is a pivotal enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid biosynthesis. wikipedia.orgnih.gov Palmitoyl-CoA, a long-chain fatty acyl-CoA similar to palmitoleoyl-CoA, acts as a negative feedback inhibitor of ACC. wikipedia.orgbu.eduresearchgate.netunacademy.comaakash.ac.in This allosteric inhibition is a crucial mechanism for preventing the overproduction of fatty acids when they are already abundant. mdpi.comfrontiersin.org The binding of palmitoyl-CoA to a regulatory site on ACC induces a conformational change that reduces the enzyme's catalytic activity. unacademy.commdpi.com This inhibition is competitive with respect to citrate (B86180), an allosteric activator of ACC. researchgate.net When cellular energy levels are high, indicated by elevated citrate concentrations, ACC is activated to promote fatty acid synthesis for energy storage. bu.edunumberanalytics.com Conversely, when long-chain fatty acyl-CoAs are plentiful, they inhibit ACC to halt further synthesis. wikipedia.orgnumberanalytics.com

Table 1: Allosteric Regulation of Acetyl-CoA Carboxylase (ACC)

Regulator Effect on ACC Activity Mechanism Cellular Condition
Palmitoyl-CoAInhibitionAllosteric negative feedbackHigh levels of long-chain fatty acids
CitrateActivationAllosteric activationHigh energy status

AMP-activated protein kinase (AMPK) is a central energy sensor in the cell that, when activated, shifts metabolism from anabolic to catabolic processes to generate ATP. nih.govnih.gov Long-chain fatty acyl-CoAs (LCFA-CoAs), including palmitoyl-CoA, can directly activate AMPK. nih.govacu.edu.auunimelb.edu.aumcmaster.ca This activation is a key part of a feed-forward mechanism where the presence of fatty acids promotes their own oxidation. nih.govunimelb.edu.au

The activation of AMPK by LCFA-CoAs occurs through their binding to an allosteric site on the AMPK β1 subunit. nih.govacu.edu.au This binding leads to the phosphorylation and subsequent inhibition of ACC, which in turn reduces the levels of malonyl-CoA. nih.govmcmaster.ca Since malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for β-oxidation, its reduction allows for increased fatty acid oxidation. nih.govunimelb.edu.au This regulatory loop ensures that when fatty acids are available, they are efficiently utilized for energy production. nih.gov

Table 2: Key Players in AMPK-Mediated Regulation by LCFA-CoAs

Molecule Role Effect
Long-Chain Fatty Acyl-CoAs (e.g., Palmitoyl-CoA)Allosteric ActivatorBinds to and activates AMPK. nih.govacu.edu.au
AMP-Activated Protein Kinase (AMPK)Energy Sensor KinasePhosphorylates and inhibits ACC. mcmaster.ca
Acetyl-CoA Carboxylase (ACC)Enzyme in Fatty Acid SynthesisReduced activity leads to lower malonyl-CoA levels. nih.govmcmaster.ca
Malonyl-CoAInhibitor of CPT1Decreased levels relieve inhibition of fatty acid transport into mitochondria. nih.govunimelb.edu.au
Carnitine Palmitoyltransferase 1 (CPT1)Mitochondrial Transport EnzymeIncreased activity allows for greater fatty acid oxidation. nih.govunimelb.edu.au

Palmitoyl-CoA as an Allosteric Inhibitor of Acetyl-CoA Carboxylase (ACC)

Transcriptional and Post-Transcriptional Control of Metabolic Enzymes

In addition to rapid enzymatic regulation, the cell controls the levels of palmitoleoyl-CoA through long-term adjustments in the expression of genes encoding metabolic enzymes. mdpi.comnih.gov This transcriptional and post-transcriptional control ensures that the cell's metabolic machinery is adapted to sustained changes in nutrient availability and energy demand. nih.gov

Key transcription factors involved in regulating lipid metabolism include peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs). mdpi.comnih.gov PPARs, particularly PPARα, are activated by fatty acids and their derivatives and stimulate the transcription of genes involved in fatty acid uptake and oxidation. frontiersin.orgmdpi.com SREBPs, specifically SREBP-1c, are key regulators of lipogenesis, activating the transcription of genes such as ACC and fatty acid synthase in response to insulin (B600854) and high glucose levels. nih.gov The coordinated action of these transcription factors allows cells to switch between fatty acid synthesis and oxidation depending on the metabolic state. nih.govportlandpress.com

Subcellular Compartmentation and Inter-Organelle Trafficking

The spatial separation of metabolic pathways within different cellular compartments is a fundamental principle of metabolic regulation. The synthesis and degradation of palmitoleoyl-CoA occur in distinct organelles, and its movement between these compartments is tightly controlled.

The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs like palmitoleoyl-CoA. frontiersin.org For these molecules to be oxidized in the mitochondrial matrix, they must first be converted to acylcarnitines by carnitine palmitoyltransferase I (CPT1), which is located on the outer mitochondrial membrane. mdpi.comquora.com The resulting acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase. frontiersin.orgquora.com Once inside the matrix, carnitine palmitoyltransferase II (CPTII) converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation pathway. frontiersin.orgquora.com The activity of CPT1 is a major control point for fatty acid oxidation and is allosterically inhibited by malonyl-CoA, linking fatty acid synthesis in the cytosol to oxidation in the mitochondria. nih.govmdpi.com Additionally, proteins like FAT/CD36 on the outer mitochondrial membrane are involved in the transport of fatty acids into the mitochondria, upstream of their activation to acyl-CoAs. portlandpress.com

The endoplasmic reticulum (ER) is a central hub for lipid metabolism, including the synthesis and modification of fatty acids. Palmitoyl-CoA and other long-chain acyl-CoAs are substrates for various enzymes located in the ER membrane, including those involved in the synthesis of complex lipids like triglycerides and phospholipids (B1166683). researchgate.netbiorxiv.org The trafficking of proteins and lipids from the ER to other organelles, such as the Golgi apparatus and the plasma membrane, is a highly regulated process. nih.govresearchgate.netnih.gov Post-translational modifications like S-acylation (palmitoylation), which involves the attachment of a fatty acid like palmitate to a protein, can occur in the ER and influence protein trafficking, stability, and localization. frontiersin.orgnih.govnih.gov For instance, the palmitoylation of certain proteins in the ER is required for their proper folding and subsequent transport to the Golgi. nih.govresearchgate.net The ER also communicates with mitochondria at specialized contact sites, facilitating the transfer of lipids, including precursors for mitochondrial lipid synthesis. frontiersin.org

Plasma Membrane Interactions and Cellular Uptake Regulation

The intracellular concentration of Palmitoleoyl-CoA is critically dependent on the cellular uptake of its precursor, palmitoleic acid, from the extracellular environment. The transport of long-chain fatty acids like palmitoleic acid across the plasma membrane is a complex, protein-facilitated process, not a simple passive diffusion event. This regulation ensures that cells can dynamically adjust fatty acid influx based on metabolic demand and substrate availability. The process involves the coordinated action of membrane-bound transporters, binding proteins, and activating enzymes [1, 16].

The primary mechanism governing the uptake of palmitoleic acid is often described by the "vectorial acylation" model. This model posits that fatty acid transport is tightly coupled to its immediate esterification to Coenzyme A (CoA) on the inner side of the plasma membrane. This enzymatic conversion is catalyzed by Long-Chain Acyl-CoA Synthetases (ACSLs). By converting imported palmitoleic acid into Palmitoleoyl-CoA, the cell achieves two critical objectives:

Metabolic Trapping: Palmitoleoyl-CoA is a large, polar molecule that cannot diffuse back across the plasma membrane, effectively trapping it within the cytosol.

Concentration Gradient Maintenance: The rapid conversion of intracellular palmitoleic acid maintains a steep concentration gradient, driving further influx of the fatty acid from the extracellular space .

Several key protein families are integral to facilitating the movement of palmitoleic acid across the plasma membrane to the site of its activation by ACSLs.

Fatty Acid Translocase (FAT/CD36): This protein acts as a high-affinity scavenger receptor for long-chain fatty acids. It is highly expressed in tissues with substantial fatty acid metabolism, such as adipose tissue, skeletal muscle, and cardiac muscle. FAT/CD36 binds palmitoleic acid at the outer leaflet of the plasma membrane and facilitates its translocation across the bilayer .

Fatty Acid Transport Proteins (FATPs): The FATP family (FATP1-6) consists of integral membrane proteins that exhibit dual functionality. They not only facilitate fatty acid transport but also possess intrinsic ACSL activity. This dual role makes them highly efficient, as they directly couple the transport of palmitoleic acid to its conversion into Palmitoleoyl-CoA, embodying the vectorial acylation model [1, 16]. Different FATP isoforms show distinct tissue expression patterns, contributing to tissue-specific fatty acid handling.

The following table summarizes the key proteins involved in this process.

Table 1: Key Proteins in Palmitoleic Acid Uptake and Palmitoleoyl-CoA Formation
Protein / FamilyPrimary FunctionKey Tissue Locations
FAT/CD36 High-affinity binding and translocation of long-chain fatty acids.Adipose tissue, skeletal muscle, cardiac muscle, macrophages.
FATP Family (FATP1-6) Facilitates fatty acid transport and possesses intrinsic Acyl-CoA synthetase activity.Tissue-specific (e.g., FATP1 in muscle/adipose; FATP4 in intestine/skin).
FABPpm Concentrates fatty acids at the membrane surface to facilitate uptake by transporters.Liver, intestine, muscle.
ACSLs Catalyzes the conversion of fatty acids to their CoA esters (e.g., Palmitoleoyl-CoA), trapping them in the cell.Ubiquitous, with various isoforms showing tissue specificity.

Regulation of these transport systems is crucial for maintaining cellular lipid homeostasis. The activity and abundance of these transporters at the plasma membrane are subject to tight control, primarily through hormonal signals and substrate levels. A key regulator is insulin, which promotes the storage of energy. In response to insulin, vesicles containing FAT/CD36 and FATP1 are rapidly translocated from intracellular stores to the plasma membrane in muscle and adipose cells. This post-translational regulatory mechanism dramatically increases the cell's capacity for palmitoleic acid uptake, leading to a subsequent rise in the synthesis of intracellular Palmitoleoyl-CoA for storage or other metabolic fates [1, 18].

The following table details the regulatory mechanisms affecting fatty acid transporter activity.

Table 2: Regulation of Fatty Acid Transporter Activity at the Plasma Membrane
RegulatorTransporter(s) AffectedMechanism of Action
Insulin FAT/CD36, FATP1, FATP4Promotes the translocation of transporter-containing vesicles from an intracellular pool to the plasma membrane, increasing surface abundance and uptake capacity.
Muscle Contraction FAT/CD36Stimulates translocation of FAT/CD36 to the plasma membrane in skeletal muscle, independent of insulin, to meet increased energy demands.
Chronic High Fatty Acid Levels FAT/CD36, FATPsCan lead to transcriptional upregulation of transporter genes, chronically increasing the cell's capacity for fatty acid uptake.

Palmitoleoyl Coa in Protein Post Translational Modifications

Mechanisms of Protein S-Palmitoylation (S-Acylation)

The dynamic and reversible nature of S-palmitoylation is governed by the balanced activities of two key enzyme families. frontiersin.org Palmitoyl (B13399708) acyltransferases (PATs) catalyze the addition of the fatty acyl group, while acyl-protein thioesterases (APTs) are responsible for its removal. frontiersin.orgfrontiersin.org This enzymatic cycle allows for precise control over a protein's properties and function in response to cellular signals. wikipedia.orgembopress.org

The enzymatic attachment of a palmitoyl group from palmitoyl-CoA to a protein's cysteine residue is catalyzed by a family of enzymes known as protein acyltransferases (PATs). creative-proteomics.comebi.ac.uk In mammalian cells, this family consists of 23 members, all characterized by a conserved zinc finger-like, cysteine-rich domain (CRD) that contains a signature Asp-His-His-Cys (DHHC) motif. embopress.orgijbs.com Consequently, these enzymes are often referred to as zDHHC PATs or DHHC palmitoyltransferases. ijbs.com

The catalytic mechanism of DHHC enzymes generally follows a two-step "ping-pong" kinetic model: nih.govfrontiersin.orgportlandpress.com

Autoacylation: The process begins with the DHHC enzyme itself becoming acylated. It catalyzes the transfer of the fatty acyl chain from a donor molecule like palmitoyl-CoA to the cysteine residue within its own catalytic DHHC motif, forming a transient acyl-enzyme intermediate and releasing free Coenzyme A. embopress.orgijbs.comportlandpress.com

Transacylation: In the second step, the enzyme transfers the covalently bound fatty acyl group from its DHHC motif directly to a specific cysteine residue on the target substrate protein. embopress.orgpnas.org

This two-step process is crucial for the enzyme's function. portlandpress.com Mutation of the cysteine in the DHHC motif blocks both the autoacylation and the subsequent transfer to the substrate, while mutating the first histidine can block only the second transfer step. portlandpress.com The DHHC domain is positioned at the interface between the cytosol and the membrane, allowing it to interact with both its lipid substrate (palmitoyl-CoA) and its protein substrates. embopress.org The transmembrane domains of the DHHC enzyme form a hydrophobic cavity that binds the fatty acyl chain of the acyl-CoA, while the cytosolic portion recognizes the CoA headgroup, a bivalent interaction essential for catalytic activity. pnas.orgresearchgate.net

Most DHHC enzymes are integral membrane proteins, primarily located in the membranes of the Golgi apparatus and the endoplasmic reticulum (ER), with some also found at the plasma membrane. ijbs.commolbiolcell.orgresearchgate.net This localization is critical, as it places the enzymes at key cellular trafficking hubs, enabling them to modify proteins and direct their subsequent transport and destination. molbiolcell.orgnih.gov

The reversibility of S-palmitoylation is a key feature that distinguishes it from other lipid modifications like myristoylation or prenylation, which are generally considered permanent. wikipedia.orgnih.gov This reversibility allows for dynamic regulation of protein function and localization. nih.gov The removal of the fatty acyl group, a process called depalmitoylation, is catalyzed by a class of enzymes known as thioesterases. frontiersin.orgfrontiersin.org

Several families of enzymes have been identified with depalmitoylating activity:

Acyl-Protein Thioesterases (APTs): APT1 and APT2 are the most well-characterized cytosolic thioesterases responsible for the depalmitoylation of a wide range of proteins, including G-proteins and the oncogene Ras. nih.govwikipedia.orgportlandpress.comnih.gov These enzymes belong to the metabolic serine hydrolase superfamily and are crucial for regulating the palmitoylation-depalmitoylation cycle that controls protein shuttling between membrane compartments. nih.govwikipedia.org For instance, by depalmitoylating mislocalized proteins, APTs allow them to return to the Golgi for repalmitoylation and correct trafficking. wikipedia.orgmdpi.com

α/β Hydrolase Domain-containing (ABHD) proteins: The ABHD17 family of hydrolases (ABHD17A, B, C) has been identified as a major depalmitoylating enzyme family for N-Ras and other synaptic proteins. nih.govmdpi.com

Palmitoyl-Protein Thioesterases (PPTs): PPT1 and PPT2 are primarily lysosomal enzymes. mdpi.comtandfonline.com Their main role is thought to be in the degradation of S-acylated proteins within the lysosome, rather than the dynamic regulation of signaling proteins at the plasma membrane or Golgi. wikipedia.orgtandfonline.compnas.org

The activity of these thioesterases ensures that the attachment of palmitate is not permanent, allowing cells to rapidly alter a protein's membrane affinity, and thus its location and function, in response to various stimuli. wikipedia.orgnih.gov

Unlike many other post-translational modifications, there is no clear or simple consensus sequence that dictates which cysteine residues on a protein will be S-palmitoylated. ahajournals.orgportlandpress.com The specificity of the modification appears to be determined by a complex interplay of factors, including the structural characteristics of both the DHHC enzyme and the substrate protein. embopress.org

Key factors influencing substrate specificity include:

Enzyme-Substrate Recognition: Specificity is often mediated by protein-protein interactions outside the immediate catalytic domain. The N- and C-terminal domains of DHHC enzymes provide diversity and contain motifs, such as SH3 or PDZ-binding domains, that recruit specific substrates. portlandpress.com For some integral membrane proteins, the proximity of a cysteine to the membrane-cytosol interface is a key determinant. embopress.org

Acyl-CoA Selectivity: While "palmitoylation" implies the use of palmitate, DHHC enzymes can exhibit preferences for acyl-CoAs of different chain lengths and saturation levels. portlandpress.com For example, in vitro studies have shown that DHHC2 can efficiently transfer a variety of fatty acids, including C14:0, C16:0 (palmitate), C18:0, and C18:1 (oleate), whereas DHHC3 is more restrictive. frontiersin.orgportlandpress.com This differential selectivity for the lipid co-substrate, such as palmitoyl-CoA versus palmitoleoyl-CoA, may contribute to the specific functional outcomes of modifying a protein with a particular fatty acid. nih.govportlandpress.com

Substrate Classification: Human DHHC enzymes have been classified based on their preference for different types of substrates, such as soluble proteins, integral membrane proteins, or proteins that are already lipidated (e.g., myristoylated). nih.gov

Table 1: Classification and Substrate Examples of Human DHHC Palmitoyl Acyltransferases (PATs) This table is based on findings from studies using model substrates and may not be exhaustive.

DHHC Enzyme ClassPreferred Substrate TypeExample SubstratesRepresentative DHHC Enzymes
Class I Soluble proteins (often require other modifications like myristoylation for initial membrane tethering)Gα subunits, Src-family kinasesDHHC2, DHHC3, DHHC7, DHHC15, DHHC17
Class II Integral membrane proteins (palmitoylation often modifies transmembrane or juxtamembrane domains)G protein-coupled receptors (GPCRs), Ion channels, Sso1DHHC3, DHHC9, DHHC20
Class III Proteins with prior lipid modifications (e.g., farnesylation)Ras proteins (H-Ras, N-Ras)DHHC9, DHHC14

Data compiled from multiple research findings. nih.govacs.org

Activity of Acyl-Protein Thioesterases (APTs) in Depalmitoylation

Functional Consequences of Protein Palmitoylation

The attachment of a fatty acyl chain like palmitoleate (B1233929) or palmitate dramatically alters a protein's biochemical properties, leading to significant functional consequences. The increased hydrophobicity is central to these effects, primarily influencing the protein's relationship with cellular membranes. frontiersin.orgwikipedia.org

One of the most well-documented functions of S-palmitoylation is the regulation of protein trafficking and subcellular localization. nih.govnih.gov For many otherwise soluble proteins, this modification acts as a membrane anchor, tethering them to the cytoplasmic face of cellular compartments. portlandpress.com

The dynamic nature of the palmitoylation/depalmitoylation cycle is critical for controlling the movement of proteins between different organelles. nih.gov A classic example is the trafficking of Ras proteins, which are palmitoylated at the Golgi apparatus, allowing them to be transported to the plasma membrane. frontiersin.org If mislocalized, they can be depalmitoylated by cytosolic APTs, detach from the membrane, and return to the Golgi for another cycle of modification and transport. nih.govwikipedia.org This continuous cycling ensures proteins are delivered to and maintained at their correct functional locations. nih.gov Palmitoylation is therefore essential for the proper sorting of proteins through the secretory pathway and for establishing distinct protein populations on the plasma membrane versus internal membranes. molbiolcell.org

Protein-Membrane Interactions: The attached fatty acyl chain increases the affinity of the protein for the lipid environment, ensuring a stable association with the membrane. creative-proteomics.com This modification can also direct proteins to specific membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. creative-proteomics.comnih.gov The localization of signaling proteins into or out of lipid rafts is a critical mechanism for regulating signal transduction pathways, as it can facilitate or prevent interactions between components of a signaling cascade. creative-proteomics.com

Protein Stability: S-palmitoylation can protect proteins from degradation. frontiersin.orgcreative-proteomics.com The modification can induce conformational changes or anchor proteins within the membrane environment, shielding them from cytosolic proteases or the ubiquitin-proteasome system. frontiersin.orgfrontiersin.org This leads to an increased half-life for the palmitoylated protein compared to its unmodified counterpart. frontiersin.org For example, palmitoylation of the GNA13 subunit of G-proteins enhances its stability and localization to the plasma membrane. ijbs.com

Table 2: Summary of Functional Consequences of Protein Palmitoylation

Functional ConsequenceMechanismExample Proteins
Targeting & Localization Increases hydrophobicity, acting as a membrane anchor. The palmitoylation/depalmitoylation cycle drives shuttling between Golgi and plasma membrane.Ras GTPases, G-protein α subunits, Stathmin family proteins
Membrane Interactions Promotes stable association with membranes and targeting to lipid rafts, influencing protein clustering and signaling.G protein-coupled receptors (GPCRs), Src-family kinases, Phospholipase D
Protein Stability Can induce conformational changes and shield proteins from ubiquitination and proteasomal degradation, increasing protein half-life.GNA13, Epidermal growth factor receptor (EGFR), FAS death receptor

Information synthesized from multiple sources. frontiersin.orgfrontiersin.orgcreative-proteomics.commolbiolcell.orgnih.govijbs.com

Regulation of Protein-Protein Interactions and Enzyme Activity

The attachment of a palmitoleoyl group can significantly alter a protein's hydrophobicity and conformation, thereby regulating its ability to interact with other proteins and cellular membranes. This modification can facilitate the clustering of proteins into specialized membrane microdomains, such as lipid rafts, which can either increase the proximity between interacting molecules or sequester a protein away from its binding partners or substrates. wikipedia.orgnih.gov

A primary example of this regulation is observed in the Wnt signaling pathway. The O-palmitoleoylation of Wnt proteins is essential for their interaction with the carrier protein Wntless (WLS), which is required for transporting Wnt out of the endoplasmic reticulum and to the plasma membrane for secretion. wikipedia.orgnibb.ac.jp Furthermore, the lipid modification is critical for the binding of secreted Wnt to its Frizzled (Fz) family of receptors on target cells. wikipedia.orgstanford.edu The palmitoleoyl group on Wnt fits into a hydrophobic cavity on the Frizzled receptor, an interaction that is imperative for receptor activation and the initiation of downstream signaling cascades. stanford.edu

While O-palmitoleoylation of Wnt is the most defined example, the broader category of S-acylation (which can use palmitoleoyl-CoA as a substrate) is known to regulate enzyme activity. wikipedia.orgnih.gov For instance, palmitoylation of the Janus Kinase-1 (JAK1) is critical for its kinase activity. nih.gov Similarly, the modification of phospholipase D (PLD) leads to its sequestration away from its substrate, effectively inhibiting its activity until specific cellular signals trigger its release. wikipedia.org Palmitoylation of the postsynaptic density protein PSD-95 allows it to cluster ion channels at the synapse, directly modulating protein-protein interactions in a specific cellular location. wikipedia.org

Palmitoylation of Key Metabolic Proteins and Signaling Kinases

The most prominent signaling proteins known to be modified by palmitoleoyl-CoA are the Wnt family of secreted glycoproteins. nih.govwikipedia.orgnih.gov This modification, specifically O-palmitoleoylation at a highly conserved serine residue, is catalyzed by the enzyme Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. nibb.ac.jpwikipedia.org This lipidation is indispensable for Wnt protein secretion and signaling activity. mskcc.orgroyalsocietypublishing.org The removal of the palmitoleoyl group is catalyzed by the carboxylesterase Notum, which acts as a negative regulator of Wnt signaling. stanford.eduwikipedia.orgnih.gov

Recent advances using chemical probes, such as ω-alkynyl analogues of palmitoleic acid, have enabled the identification of additional proteins that may undergo palmitoleoylation. nih.govnih.gov These proteomic studies have revealed that certain proteins can be modified by both saturated and monounsaturated fatty acids, suggesting a broader scope for palmitoleoylation than previously understood. nih.gov The enzymes responsible for S-palmitoylation, the DHHC-domain containing palmitoyl acyltransferases (PATs), have been shown to utilize both saturated and unsaturated fatty acyl-CoAs as substrates. nih.govnih.gov This suggests that proteins known to be S-palmitoylated could also be targets for palmitoleoylation.

Proteomic analysis has identified several potential targets for palmitoleoylation, including key signaling molecules. nih.gov

Table 1: Examples of Proteins Identified as Potential Palmitoleoylation Targets This table is interactive. You can sort the columns by clicking on the headers.

Protein/Protein Family Class Potential Function of Palmitoleoylation Supporting Evidence Citation
Wnt Proteins (e.g., Wnt3a) Secreted Signaling Protein Essential for secretion, receptor binding (Frizzled), and signaling activity. Modified by PORCN enzyme; modification is required for interaction with WLS and Frizzled receptors. wikipedia.orgnih.govmskcc.orgroyalsocietypublishing.org
G-proteins (GNA11, GNA13, GNAQ) Signal Transducer Membrane anchoring and modulation of signaling. Identified in proteomic screens using palmitoleoylation-specific chemical probes. nih.gov
Phosphatidylinositol 4-kinases (PI4K2A, PI4K2B) Signaling Kinase Regulation of kinase activity and membrane association. Identified in proteomic screens using palmitoleoylation-specific chemical probes. nih.govuiuc.edu
SNARE proteins (SNP23, Syntaxin) Vesicle Fusion Protein Regulation of membrane trafficking and fusion. Identified in proteomic screens using palmitoleoylation-specific chemical probes. nih.gov

Impact on Mitochondrial Protein Function

The covalent attachment of fatty acids to mitochondrial proteins is an emerging area of research, suggesting a direct link between lipid metabolism and the regulation of mitochondrial function. frontiersin.orgnih.gov While the role of S-palmitoylation (with palmitic acid) is better characterized, the potential for palmitoleoylation to regulate mitochondrial proteins exists, given the substrate flexibility of some acyltransferase enzymes. nih.govfrontiersin.org

S-palmitoylation has been shown to occur on mitochondrial proteins and can directly inhibit enzyme activity by modifying active-site cysteine residues. nih.gov

Carbamoyl Phosphate (B84403) Synthetase 1 (CPS1): Palmitoylation of this enzyme in the mitochondrial matrix results in its inhibition. nih.gov

Methylmalonyl-CoA semialdehyde dehydrogenase (MMSDH): This enzyme involved in amino acid catabolism is also inhibited by palmitoylation at an active-site cysteine. nih.gov

3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2): The rate-limiting enzyme in ketone body synthesis is a known target of palmitoylation, which modulates its function. nih.gov

Beyond direct enzyme regulation, protein palmitoylation is implicated in mitochondrial redox homeostasis. The mitochondrial peroxiredoxin 5 (PRDX5) is S-palmitoylated, and this modification is dynamically regulated to control its antioxidant activity. frontiersin.org The import of proteins into mitochondria and the stability of protein translocase complexes are also influenced by the lipid composition of mitochondrial membranes, highlighting an indirect regulatory role for lipid modifications. mdpi.com Although specific examples of mitochondrial protein regulation by palmitoleoyl-CoA are not yet well-documented, the established mechanisms for S-palmitoylation provide a strong basis for its potential involvement. frontiersin.orgnih.gov

Non-Enzymatic Acylation by Acyl-CoAs

Acyl-CoA molecules, including palmitoleoyl-CoA, are high-energy thioesters. researchgate.netrsc.org This intrinsic reactivity allows them to covalently modify proteins through a non-enzymatic process. researchgate.netnih.govnih.gov Non-enzymatic acylation typically occurs on nucleophilic amino acid side chains, most commonly the ε-amino group of lysine (B10760008) residues. researchgate.net The likelihood of this reaction is influenced by the cellular concentration of the specific acyl-CoA, local pH, and the accessibility and pKa of the target lysine residue on the protein surface. researchgate.netnih.gov

Some proteins can also undergo "auto-acylation," a process that appears non-enzymatic in vitro but may be facilitated by the protein's own structure, which binds the acyl-CoA and positions it for reaction with a nearby cysteine residue. rsc.org This has been observed for several palmitoyl acyltransferases (PATs) themselves, which undergo auto-S-palmitoylation as part of their catalytic cycle. rsc.org While much of the research on non-enzymatic acylation has focused on acetyl-CoA or palmitoyl-CoA, the chemical principles apply to other reactive thioesters like palmitoleoyl-CoA. researchgate.netnih.govbiorxiv.org However, the physiological significance and specific protein targets of non-enzymatic palmitoleoylation remain an area for further investigation.

Interplay with Other Lipid-Dependent Post-Translational Modifications

Protein function is often regulated by the complex interplay of multiple post-translational modifications, and palmitoleoylation is no exception. It frequently works in concert with other modifications, including other forms of lipidation and glycosylation. wikipedia.orgnih.gov

A prominent example is the modification of Wnt proteins, which undergo both N-linked glycosylation and O-palmitoleoylation. Both of these modifications, occurring in the endoplasmic reticulum, are critical for the correct folding, stability, and subsequent secretion of active Wnt ligands. wikipedia.orgfrontiersin.org

Furthermore, S-acylation (which can include palmitoleoylation) often collaborates with other, more stable, lipid modifications to ensure proteins are securely anchored to specific membrane compartments. wikipedia.orgnih.gov This "two-signal" or "dual-lipidation" model is common for many signaling proteins.

Myristoylation and Palmitoylation: A protein may first be irreversibly N-myristoylated on an N-terminal glycine. This provides an initial, but weak, affinity for membranes. Subsequent, reversible S-palmitoylation on a nearby cysteine residue provides a second, stronger membrane anchor, locking the protein into the membrane. The dynamic nature of S-palmitoylation allows for regulated release from the membrane. This mechanism is used by proteins like G-protein α-subunits and Src-family kinases. wikipedia.org

Prenylation and Palmitoylation: Similarly, irreversible prenylation (attachment of a farnesyl or geranylgeranyl group) at a C-terminal cysteine can be followed by reversible S-palmitoylation of other nearby cysteines to enhance membrane affinity and direct the protein to specific microdomains. The Ras family of small GTPases are classic examples of this dual-lipidation strategy. wikipedia.org

Table 2: Comparison of Common Protein Fatty Acylation Modifications This table is interactive. You can sort the columns by clicking on the headers.

Modification Type Lipid Moiety Amino Acid Target Bond Type Reversibility Key Enzymes Primary Function
O-Palmitoleoylation Palmitoleic acid (C16:1) Serine, Threonine Oxyester Reversible PORCN (Acyltransferase), Notum (Esterase) Wnt protein trafficking and signaling.
S-Palmitoylation Palmitic acid (C16:0) Cysteine Thioester Reversible DHHC-PATs (Acyltransferases), APTs/PPTs (Thioesterases) Membrane targeting, protein trafficking, signaling.
N-Myristoylation Myristic acid (C14:0) N-terminal Glycine Amide Irreversible N-Myristoyltransferases (NMTs) Stable membrane anchoring, protein-protein interactions.

| Prenylation | Farnesyl (C15), Geranylgeranyl (C20) | C-terminal Cysteine | Thioether | Irreversible | FTase, GGTase | Membrane anchoring, protein-protein interactions. |

Role in Intracellular Signaling Pathways

The direct role of palmitoleoyl-CoA in the DNA damage response (DDR) is not well established. However, long-chain acyl-CoAs are key precursors in the synthesis of other signaling lipids that are deeply involved in the DDR. mdpi.comencyclopedia.pubnih.gov For instance, palmitoyl-CoA is the starting substrate, along with serine, for the de novo synthesis of ceramides. encyclopedia.pubnih.gov Ceramide is a central bioactive sphingolipid that can mediate cellular stress responses, including apoptosis and cell cycle arrest, following genotoxic stress. mdpi.comencyclopedia.pub

Studies have shown that saturated fatty acids (SFAs) can modulate the cellular response to DNA damage. plos.org Pre-treatment of cells with SFAs like palmitic acid can blunt the activation of key DDR proteins such as p53 and Chk1. plos.org Conversely, inhibiting fatty acid synthesis can enhance the DDR. plos.org While these findings point to a link between fatty acid metabolism and genomic integrity, specific research distinguishing the role of monounsaturated fatty acyl-CoAs like palmitoleoyl-CoA from their saturated counterparts in the DDR is needed.

Protein S-acylation is a critical regulatory mechanism in the immune system, modulating the signaling pathways that govern immune cell activation, inflammation, and immune responses. nih.govnih.govassaygenie.com Given that the DHHC acyltransferases that catalyze S-acylation can use various fatty acyl-CoAs, palmitoleoyl-CoA is a potential substrate for modifying key immune proteins. nih.govnih.gov

S-palmitoylation has been shown to be crucial for the function of multiple components of the immune system:

Toll-Like Receptor (TLR) Signaling: The function of the endosomal receptor TLR9, which recognizes self-DNA and is implicated in autoimmune diseases like lupus, is regulated by a cycle of S-palmitoylation and depalmitoylation. This cycle controls ligand binding and subsequent cytokine secretion by plasmacytoid dendritic cells and macrophages. nih.gov

T-Cell Receptor (TCR) Signaling: Palmitoylation of proteins within the TCR complex, such as the kinase Lck, is essential for proper T-cell activation. nih.gov

Cytokine Signaling: The function of cytokine receptors and downstream signaling molecules like STAT3 is influenced by palmitoylation, which affects immune cell responses. nih.govnih.gov

Immune Checkpoints: The stability and function of the immune checkpoint protein PD-L1 on tumor cells are regulated by palmitoylation, impacting tumor immune evasion. nih.gov

The modulation of these pathways by targeting the enzymes that attach or remove the fatty acids is being explored as a therapeutic strategy for both autoimmune diseases and cancer. nih.govnih.gov

Advanced Research Methodologies for Palmitoleoyl Coa Investigation

High-Resolution Quantitative Analytical Chemistry

Precise and sensitive quantification of palmitoleoyl-CoA and other acyl-CoAs within biological matrices is fundamental to understanding their metabolic functions. Modern analytical chemistry offers powerful tools to achieve this, surmounting the challenges posed by the low abundance and instability of these molecules.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Acyl-CoA Profiling

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a cornerstone for the comprehensive analysis of acyl-CoA species, including palmitoleoyl-CoA. nih.govresearchgate.net This technique offers high sensitivity and specificity, allowing for the detection and quantification of a wide range of acyl-CoAs from short-chain to long-chain species. nih.govresearchgate.net The methodology often involves a liquid-liquid extraction of acyl-CoAs from tissues or cells, followed by separation on a reversed-phase C18 column. researchgate.net The separated compounds are then ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. nih.govresearchgate.net

The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). researchgate.net For acyl-CoAs, a common approach is to monitor for the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da), which is a characteristic fragmentation pattern. researchgate.net This allows for the specific detection of various acyl-CoA species within a complex biological sample. The sensitivity of these methods can reach the femtomole level, enabling the analysis of small amounts of biological material. nih.govresearchgate.net Furthermore, UHPLC-MS/MS methods have been developed for the absolute quantification of acyl-CoAs, providing crucial data for understanding metabolic fluxes and enzyme kinetics. acs.org

Table 1: Key Features of UHPLC-MS/MS for Acyl-CoA Profiling
FeatureDescriptionReference
Separation Reversed-phase chromatography is commonly used to separate acyl-CoAs based on their hydrophobicity. nih.govresearchgate.net
Detection Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. nih.govresearchgate.netresearchgate.net
Quantification Allows for both relative and absolute quantification of individual acyl-CoA species. acs.org
Sensitivity Capable of detecting acyl-CoAs at very low concentrations (femtomole range). nih.govresearchgate.net

Isotopic Tracing and Metabolic Flux Analysis Using Labeled Precursors

Isotopic tracing is a powerful technique used to follow the metabolic fate of molecules within a cell. mdpi.com By supplying cells with precursors labeled with stable isotopes, such as ¹³C or ²H, researchers can track the incorporation of these labels into downstream metabolites like palmitoleoyl-CoA. mdpi.comnih.gov This approach provides invaluable insights into the dynamic processes of fatty acid synthesis, elongation, and desaturation. researchgate.net

For instance, cells can be cultured with ¹³C-labeled glucose or fatty acids. nih.govresearchgate.net The labeled carbons are then incorporated into acetyl-CoA, the building block for fatty acid synthesis, and subsequently into palmitate and other fatty acids. researchgate.net Analysis by mass spectrometry can then determine the extent of isotope incorporation into palmitoleoyl-CoA, revealing the activity of the pathways involved in its synthesis. nih.gov This method allows for the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone. nih.gov

Table 2: Applications of Isotopic Tracing in Palmitoleoyl-CoA Research
ApplicationDescriptionReference
De Novo Lipogenesis Tracing the incorporation of labeled glucose or acetate (B1210297) into palmitoleoyl-CoA to measure the rate of new fatty acid synthesis. researchgate.net
Fatty Acid Elongation Following the conversion of labeled palmitate into longer-chain fatty acyl-CoAs. researchgate.net
Fatty Acid Desaturation Monitoring the conversion of labeled palmitoyl-CoA to palmitoleoyl-CoA by stearoyl-CoA desaturase. researchgate.net
Metabolic Flux Analysis Quantifying the rates of metabolic pathways involving palmitoleoyl-CoA. nih.gov

Combined Reversed-Phase and Hydrophilic Interaction Liquid Chromatography for Acyl-CoA Separation

While reversed-phase liquid chromatography (RPLC) is effective for separating long-chain acyl-CoAs based on their hydrophobicity, it is less suitable for retaining and separating the more polar short-chain species. nih.govnih.gov To overcome this limitation, a combined approach utilizing both RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) has been developed. nih.govresearchgate.net HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for separating polar compounds. sigmaaldrich.com

By coupling RPLC and HILIC in series, a comprehensive separation of a wide range of acyl-CoAs, from the very polar short-chain to the nonpolar long-chain species, can be achieved in a single analytical run. nih.govresearchgate.net This approach significantly expands the coverage of the acyl-CoA metabolome, providing a more complete picture of cellular fatty acid metabolism. nih.govresearchgate.net This hyphenated technique has been shown to provide excellent quantification of acyl-CoAs with varying hydrophobicities, from C2 to C20, with high recovery and low limits of detection. nih.govresearchgate.net

In Vitro Biochemical Characterization of Enzyme Systems

Understanding the function of palmitoleoyl-CoA requires detailed biochemical characterization of the enzymes that produce, consume, and interact with it. In vitro assays are essential for determining enzyme kinetics and substrate specificity.

Enzyme Kinetic Studies with Defined Substrates

Enzyme kinetic studies are crucial for characterizing the activity of enzymes that utilize palmitoleoyl-CoA as a substrate. These studies typically involve incubating a purified or partially purified enzyme with varying concentrations of palmitoleoyl-CoA and other necessary substrates, and then measuring the rate of product formation. nih.govnih.gov This allows for the determination of key kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax), which indicates the enzyme's catalytic efficiency. nih.govnih.gov

For example, the kinetic properties of acyl-CoA oxidases and carnitine palmitoyltransferases have been investigated using palmitoyl-CoA as a substrate to understand their roles in fatty acid oxidation. nih.govnih.gov Such studies have revealed important information about the substrate specificity and regulatory mechanisms of these enzymes. nih.govnih.gov It is important in these assays to consider the binding of long-chain acyl-CoAs to albumin, as this can affect the free concentration of the substrate and influence the apparent kinetic parameters. nih.gov

Development and Application of Palmitoyl (B13399708) Acyltransferase Assays

Palmitoylation, the attachment of palmitate (often from palmitoyl-CoA) to proteins, is a critical post-translational modification that affects protein localization and function. nih.govtandfonline.com The enzymes responsible for this modification are palmitoyl acyltransferases (PATs). nih.govtandfonline.com The development of robust assays for PAT activity is essential for identifying their substrates and understanding their regulation. nih.govnih.gov

Several types of palmitoylation assays have been developed, each with its own advantages. nih.govtandfonline.com In vitro assays often use radiolabeled or fluorescently tagged palmitoyl-CoA analogues to monitor the transfer of the fatty acid to a substrate protein or peptide. royalsocietypublishing.orgroyalsocietypublishing.org These assays can be used to determine the substrate specificity of different PAT enzymes and to screen for inhibitors. nih.govtandfonline.com More recent developments include high-throughput screening assays that utilize pro-fluorescent probes that mimic palmitoyl-CoA, providing a direct and sensitive readout of enzyme activity. acs.org These advanced assays are instrumental in dissecting the complex network of protein palmitoylation and its role in cellular signaling and disease. tandfonline.comnih.gov

Computational and Systems Biology Modeling

Computational and systems biology offer powerful predictive models for unraveling the complexities of fatty acid metabolism. plos.orgnih.govfrontiersin.orgdiva-portal.org These models integrate diverse "omics" data to simulate and predict metabolic fluxes, which are the rates at which molecules move through metabolic pathways. nih.govnih.govfrontiersin.orgembopress.orgplos.org

A prominent tool in this field is Flux Balance Analysis (FBA) , which uses genome-scale metabolic models (GEMs) to predict metabolic fluxes. nih.govplos.org GEMs are comprehensive representations of an organism's metabolic reactions. plos.orgoup.com By applying constraints, FBA can simulate how the production and breakdown of palmitoleoyl-CoA change under different conditions, such as dietary shifts or genetic alterations. plos.orgresearchgate.net For instance, these models can predict the metabolic consequences of knocking out a gene like stearoyl-CoA desaturase-1 (SCD1), which is responsible for producing palmitoleoyl-CoA. nih.govplos.org

Metabolic Flux Analysis (MFA) complements these predictive models by using isotopic tracers to experimentally measure metabolic fluxes. frontiersin.org The data from MFA helps to validate and refine the computational models, leading to more accurate predictions of how palmitoleoyl-CoA is utilized for energy, storage, or signaling. frontiersin.org

Bioinformatics tools are essential for analyzing the large datasets generated from "omics" studies to understand the pathways involving palmitoleoyl-CoA. bio.toolsoup.comoup.comresearchgate.netPathway enrichment analysis can determine if a specific metabolic pathway, such as fatty acid synthesis, is significantly altered in a given condition. numberanalytics.com

Gene co-expression network analysis identifies genes with similar expression patterns, which can help uncover new genes and proteins involved in the regulation of palmitoleoyl-CoA. Multi-omics integration, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic understanding of palmitoleoyl-CoA's role in cellular processes.

Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome are valuable resources that provide curated maps of metabolic pathways. kegg.jpgenome.jpnumberanalytics.com These databases allow researchers to visualize the network of reactions involving palmitoleoyl-CoA and its connections to other metabolic processes. kegg.jpgenome.jpgsea-msigdb.orgkegg.jpgenome.jp

Predictive Models of Fatty Acid Metabolism and Flux

Genetic and Molecular Cell Biology Approaches

Targeted gene manipulation provides powerful tools to investigate the specific functions of palmitoleoyl-CoA in both cell cultures (in vitro) and whole organisms (in vivo). nih.govmdpi.comdiabetesjournals.org

In Vitro Approaches:

RNA interference (siRNA/shRNA): This technique uses small RNA molecules to silence the expression of specific genes, such as SCD1, allowing researchers to study the effects of reduced palmitoleoyl-CoA levels on cellular functions like membrane composition and lipid storage.

CRISPR/Cas9 Gene Editing: This technology allows for the precise and permanent knockout of genes, creating robust cell line models to study the long-term consequences of palmitoleoyl-CoA deficiency. frontiersin.orgnih.gov

In Vivo Approaches:

Knockout Mice: Mice with a targeted disruption of a specific gene, such as SCD1, have been instrumental in understanding the systemic effects of altered palmitoleoyl-CoA metabolism. nih.govpnas.orgresearchgate.netnih.gov For example, SCD1 knockout mice show resistance to diet-induced obesity and improved insulin (B600854) sensitivity. nih.govpnas.orgrsc.org

Tissue-Specific Knockout Mice: Using systems like Cre-Lox, researchers can delete a gene in a specific tissue (e.g., liver or adipose tissue) to study the organ-specific roles of palmitoleoyl-CoA. nih.govrsc.org

Transgenic Overexpression Models: Conversely, creating animals that overexpress an enzyme like SCD1 helps to investigate the effects of elevated palmitoleoyl-CoA levels. nih.gov

These genetic models are crucial for establishing causal links between a specific gene, palmitoleoyl-CoA levels, and physiological outcomes.

Table 1: Examples of Genetic Models for Studying Palmitoleoyl-CoA Metabolism

Model System Gene Targeted Key Findings Related to Palmitoleoyl-CoA
Cultured Hepatocytes (In Vitro) Stearoyl-CoA Desaturase-1 (SCD1) Knockdown leads to decreased triglyceride synthesis and altered membrane lipid composition.
SCD1 Knockout Mice (In Vivo) Stearoyl-CoA Desaturase-1 (SCD1) Increased insulin sensitivity, resistance to diet-induced obesity, altered lipid profiles. nih.govpnas.org
Adipocyte-specific SCD1 Knockout Mice (In Vivo) Stearoyl-CoA Desaturase-1 (SCD1) Reveals the role of adipocyte-derived palmitoleoyl-CoA in regulating whole-body metabolism. nih.gov

To study the biochemical properties of individual enzymes involved in palmitoleoyl-CoA metabolism, researchers use recombinant protein expression and purification. gbiosciences.comnih.govplos.org This involves cloning the gene for a protein of interest into an expression vector, which is then introduced into a host system (such as E. coli, yeast, or mammalian cells) to produce large quantities of the protein. nih.govplos.org

The recombinant protein is then purified from the host cells, often using affinity chromatography by attaching a tag (e.g., a polyhistidine-tag) to the protein. bio-techne.comnovusbio.com Once purified, the protein can be used for a variety of functional studies:

Enzyme Kinetics: To determine the enzyme's affinity for its substrates and its catalytic efficiency.

Substrate Specificity: To test the enzyme's activity with different fatty acyl-CoAs.

Inhibitor Screening: To identify compounds that can modulate the enzyme's activity.

Structural Biology: To determine the three-dimensional structure of the protein, providing insights into its mechanism of action.

These methods allow for a detailed characterization of the individual proteins that control the metabolic fate of palmitoleoyl-CoA. nih.gov

Utilization of Isolated Cellular Organelles (e.g., Mitochondria, Endoplasmic Reticulum)

The study of Palmitoleoyl-CoA metabolism and function is significantly advanced by isolating specific cellular organelles. This reductionist approach allows researchers to probe the molecule's role within a controlled environment, free from the complexities of whole-cell interactions. Organelle fractionation, typically achieved through differential or density gradient centrifugation, yields enriched preparations of mitochondria, endoplasmic reticulum (ER), and peroxisomes. nih.gov

Mitochondria: Isolated mitochondria are instrumental in studying the bioenergetic effects of fatty acyl-CoAs. In studies using the closely related saturated counterpart, palmitoyl-CoA, researchers have measured key functional parameters. For instance, experiments on isolated heart and liver mitochondria have examined the impact of palmitoyl-CoA on the mitochondrial membrane potential (ΔΨm), oxygen consumption rates (respiration), and the generation of reactive oxygen species (ROS). plos.orgphysiology.orgebi.ac.uk Such studies often involve titrating the isolated organelles with varying concentrations of the acyl-CoA and measuring the response. plos.org For example, research has shown that palmitoyl-CoA can dissipate the mitochondrial membrane potential and, at certain concentrations, induce the release of cytochrome c, a key event in apoptosis. ebi.ac.ukphysiology.org The transport of long-chain acyl-CoAs into the mitochondrial matrix via the carnitine shuttle system is also a key area of investigation using isolated mitochondria. physiology.orgcreative-proteomics.com

Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis. creative-proteomics.com Investigations using isolated ER fractions, or microsomes, have been pivotal in understanding the enzymatic processes involving long-chain acyl-CoAs. Studies on palmitoyl-CoA have demonstrated its role as a substrate for enzymes like Hedgehog acyltransferase (Hhat), which is involved in protein palmitoylation. nih.gov Research using fluorescent and radiolabeled palmitoyl-CoA probes with ER-derived microsomes has shown that specific enzymes can facilitate the transport of acyl-CoAs across the ER membrane to access luminal active sites, a process previously not well understood as the membrane is generally impermeable to acyl-CoAs. nih.gov Furthermore, enzymes responsible for the synthesis of complex lipids and the hydrolysis of acyl-CoAs, such as palmitoyl-CoA hydrolase, are localized in the ER and can be studied in detail using these isolated preparations. pnas.orgwikipedia.org

Peroxisomes: Isolated peroxisomes are used to investigate the β-oxidation of long-chain and very-long-chain fatty acids. frontiersin.org Studies have confirmed that these organelles are metabolically functional after isolation by measuring the β-oxidation of substrates like palmitoyl-CoA. nih.gov Research on isolated rat hepatocytes has shown that peroxisomal fatty acid oxidation can be regulated by hormones like insulin. oup.com The transport of acyl-CoAs into the peroxisome, potentially via ATP-driven mechanisms, is another critical area of research that relies on studying the organelle in isolation. frontiersin.org

Table 1: Summary of Research Findings Using Isolated Organelles with Long-Chain Acyl-CoAs

OrganelleResearch FocusKey MethodologiesIllustrative Findings (using Palmitoyl-CoA as a model)References
MitochondriaBioenergetics, Fatty Acid Oxidation, ApoptosisMeasurement of oxygen consumption (Oxygraph), membrane potential (fluorescent dyes), ROS production, cytochrome c release (Western blot)High concentrations can dissipate membrane potential and inhibit respiration. Can induce ROS generation and cytochrome c release. plos.orgphysiology.orgebi.ac.ukphysiology.org
Endoplasmic ReticulumLipid synthesis, Protein acylation, Metabolite transportEnzyme activity assays, use of fluorescent/radiolabeled acyl-CoA probes in microsomesServes as a substrate for acyltransferases. Specific proteins (e.g., Hhat) can act as conduits for transport across the ER membrane. creative-proteomics.comnih.govpnas.org
Peroxisomesβ-oxidation of long-chain fatty acidsMeasurement of oxygen consumption reflecting β-oxidation, enzyme activity assays in purified fractionsPeroxisomes actively oxidize long-chain acyl-CoAs. This process can be hormonally regulated. nih.govfrontiersin.orgoup.com

Live Cell Imaging and Lipidomics

To complement studies in isolated systems, live cell imaging techniques provide critical spatial and temporal information about the behavior of Palmitoleoyl-CoA and related lipids within their native cellular context. These methods allow for the direct visualization of metabolic pathways and trafficking events in real time.

Confocal Microscopy for Subcellular Localization and Trafficking of Labeled Lipids

Confocal microscopy is a powerful tool for visualizing the distribution and movement of lipids within living cells with high resolution. rsc.org This technique relies on the use of fluorescently labeled lipid analogs to track their path. nih.govresearchgate.net

A common strategy involves introducing lipids tagged with a fluorophore, such as nitrobenzoxadiazole (NBD), into cultured cells. nih.govresearchgate.net Researchers can then monitor the internalization of these probes and their subsequent trafficking to various organelles like the endoplasmic reticulum, mitochondria, or lipid droplets. nih.govnih.gov By capturing images over time, it is possible to create dynamic maps of lipid flux, revealing how lipids are transported between compartments. nih.gov This method has been used to study the general principles of lipid uptake and trafficking, which are applicable to understanding the movement of endogenous molecules like Palmitoleoyl-CoA. nih.govresearchgate.net However, it is important to note that the addition of a fluorescent tag can alter the physicochemical properties of the lipid, potentially affecting its transport and metabolism compared to its endogenous, unlabeled counterpart. nih.gov

De Novo Lipid Labeling Strategies for Endogenous Species

To overcome the limitations of using exogenous fluorescent lipid analogs, de novo lipid labeling strategies have been developed. biorxiv.orgnih.gov This innovative approach allows for the endogenous synthesis of labeled lipids, resulting in molecules that more accurately reflect the behavior of native species. nih.govbiorxiv.org

The method leverages the cell's natural lipid remodeling pathways, also known as the Lands cycle, which primarily occurs at the ER and mitochondria. biorxiv.orgnih.gov In this process, cells are supplied with a fluorescently labeled fatty acyl-CoA, such as NBD-acyl-CoA, along with specific lysophospholipids. researchgate.net The cell's own acyltransferase enzymes then incorporate the labeled fatty acyl-CoA into various lipid species, including phospholipids (B1166683) and neutral lipids. nih.govresearchgate.net The resulting newly synthesized, fluorescent lipids can be tracked using confocal microscopy to analyze their precise subcellular localization and trafficking in live cells. biorxiv.org This technique provides a more authentic view of lipid dynamics, revealing how newly remodeled lipids are sorted and transported to different organelles, a process that is fundamental to the function of Palmitoleoyl-CoA in the cell. biorxiv.orgnih.gov

Table 2: Comparison of Lipid Labeling Strategies for Live Cell Imaging

MethodologyPrincipleAdvantagesLimitationsReferences
Exogenous Labeled LipidsCells are incubated with pre-synthesized fluorescent lipid analogs (e.g., NBD-PC).Technically straightforward to implement. Allows for visualization of lipid uptake and general trafficking pathways.The fluorescent tag can alter lipid behavior. May not fully mimic the trafficking of endogenous lipids. nih.govresearchgate.net
De Novo Lipid LabelingCells are supplied with labeled precursors (e.g., NBD-acyl-CoA) and use their own enzymatic machinery to synthesize fluorescent lipids.Labeled lipids are endogenously synthesized, retaining more of their native biological properties and trafficking patterns. Allows for labeling of specific lipid species based on precursors provided.Technically more complex. Requires functional lipid remodeling pathways in the cells being studied. biorxiv.orgnih.govbiorxiv.orgresearchgate.net

Emerging Research Perspectives on Palmitoleoyl Coa

Elucidating Novel Signaling Roles and Regulatory Networks

Recent studies have begun to uncover the intricate signaling roles of Palmitoleoyl-CoA beyond its basic metabolic functions. It is now understood that this molecule can act as a signaling molecule itself, influencing various cellular processes.

Furthermore, research indicates that Palmitoleoyl-CoA is involved in the regulation of metabolic enzymes and transcription factors. For instance, long-chain fatty acyl-CoAs, including Palmitoleoyl-CoA, have been identified as potent inhibitors of lysine (B10760008) acetyltransferase (KAT) activity, suggesting a direct link between lipid metabolism and epigenetic regulation. nih.gov This interaction highlights a mechanism by which the metabolic state of a cell can influence gene expression through the modulation of histone acetylation. nih.gov

The table below summarizes key proteins and pathways influenced by Palmitoleoyl-CoA, illustrating the expanding network of its regulatory influence.

Target Protein/PathwayFunctionRole of Palmitoleoyl-CoA
Wnt Proteins Cell signaling, tissue homeostasis, tumorigenesisEssential for O-palmitoleoylation, which governs Wnt secretion and receptor binding. nih.gov
Lysine Acetyltransferases (KATs) Histone acetylation, gene expression regulationActs as a potent inhibitor, linking lipid metabolism to epigenetic control. nih.gov
AMP-activated protein kinase (AMPK) β1-isoforms Cellular energy sensing and metabolic regulationAllosteric regulation of AMPK activity. chemondis.com
Mitochondrial HMG-CoA Synthase (HMGCS2) Rate-limiting step in ketogenesisIdentified as a palmitoylated mitochondrial protein, suggesting a role in lipid metabolism regulation. frontiersin.org

Comprehensive Integration of Multi-Omics Data in Metabolic Studies

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of metabolic pathways. Integrating these multi-omics datasets provides a systems-level understanding of how molecules like Palmitoleoyl-CoA are regulated and how they, in turn, influence global cellular processes.

Multi-omics studies have been instrumental in mapping the complex interplay between different metabolic pathways. For example, in the context of insulin (B600854) resistance in skeletal muscle, gene expression profiling revealed increased expression of stearoyl-CoA desaturase-1 (SCD1), which correlated with elevated levels of Palmitoleoyl-CoA. ebi.ac.uk Subsequent metabolomic analysis in a cell line overexpressing SCD1 confirmed an accumulation of Palmitoleoyl-CoA and revealed impairments in glucose uptake and insulin signaling. ebi.ac.uk

In another example, a multi-omics approach was used to study the effects of crossbreeding on pork quality, identifying differential expression of genes and metabolites related to lipid metabolism. mdpi.com This type of integrative analysis can reveal how genetic variations translate into metabolic phenotypes, with Palmitoleoyl-CoA often being a key node in the network.

The integration of multi-omics data with computational modeling, such as genome-scale metabolic models (GEMs), allows for the simulation of metabolic fluxes and the identification of key regulatory points. frontiersin.org These models can predict how perturbations in Palmitoleoyl-CoA levels, for instance, might affect the broader metabolic network, offering insights into disease mechanisms and potential therapeutic targets. frontiersin.orgresearchgate.net

Exploration of Comparative Biochemistry Across Diverse Organisms

The study of Palmitoleoyl-CoA across a wide range of organisms is revealing both conserved and unique aspects of its metabolism and function. Comparative biochemistry provides valuable insights into the evolution of metabolic pathways and can highlight specialized roles of this molecule in different biological contexts.

In mammals, Palmitoleoyl-CoA is primarily synthesized from Palmitoyl-CoA by the enzyme stearoyl-CoA desaturase (SCD). researchgate.net It is a key precursor for the synthesis of various lipids and also plays a role in signaling. researchgate.nettaylorandfrancis.com

In contrast, the acyl-CoA profiles of various actinomycetes show significant differences. For example, Mycobacterium species can synthesize very long-chain fatty acyl-CoAs, which are not typically found in Corynebacterium. conicet.gov.ar These differences in fatty acyl-CoA pools reflect the distinct lipid compositions and metabolic requirements of these bacteria. conicet.gov.ar

Microalgae are another interesting subject for comparative studies, as they are a rich source of omega-3 fatty acids. chalmers.se Research into the metabolic pathways of microalgae aims to understand how to enhance the production of these valuable compounds, and such studies often involve the analysis of Palmitoleoyl-CoA and other acyl-CoA intermediates. chalmers.se

The table below provides a snapshot of the varying roles and metabolic contexts of Palmitoleoyl-CoA in different organisms.

OrganismKey Features of Palmitoleoyl-CoA Metabolism
Mammals Synthesized by stearoyl-CoA desaturase (SCD) from Palmitoyl-CoA; precursor for lipids and signaling molecules. researchgate.nettaylorandfrancis.com
Mycobacterium Part of a diverse acyl-CoA pool that includes very long-chain fatty acyl-CoAs. conicet.gov.ar
Corynebacterium Acyl-CoA pool is dominated by long-chain species like Palmitoyl-CoA and Stearoyl-CoA, with very long-chain species being absent. conicet.gov.ar
Microalgae An important intermediate in the synthesis of omega-3 fatty acids and other polyunsaturated fatty acids. chalmers.se

Development of Chemical Probes and Enzyme Modulators for Pathway Dissection

The development of sophisticated chemical tools has been a game-changer for studying the intricate roles of Palmitoleoyl-CoA. These tools allow researchers to visualize, track, and modulate the activity of this molecule and its associated enzymes with unprecedented precision.

Chemical probes, such as ω-alkynyl palmitoleic acids, have been synthesized to directly study protein palmitoleoylation. nih.govnih.gov These probes can be metabolically incorporated into proteins, allowing for their subsequent detection and identification through click chemistry. nih.govnih.gov This approach has led to the discovery of new palmitoleoylated proteins and has provided deeper insights into the dynamics of this modification. nih.govnih.gov

In addition to probes that target the fatty acid itself, researchers have also developed probes and modulators for the enzymes involved in Palmitoleoyl-CoA metabolism. For example, clickable analogues of cerulenin (B1668410), a known inhibitor of fatty acid synthesis and protein palmitoylation, have been created to label and profile palmitoylating enzymes. acs.org

Furthermore, small molecule inhibitors of enzymes like Porcn, which is involved in Wnt palmitoleoylation, are being explored for their therapeutic potential in Wnt-dependent cancers. nih.gov These enzyme modulators are not only valuable research tools but also hold promise for the development of novel therapies.

The table below lists some of the key chemical tools used in Palmitoleoyl-CoA research and their applications.

Chemical ToolTypeApplication
ω-alkynyl palmitoleic acids (cis- and trans-Alk-14:1) Chemical ProbeDirect labeling and proteomic analysis of palmitoleoylated proteins. nih.govnih.gov
Clickable cerulenin analogue Chemical ProbeLabeling and profiling of palmitoyl (B13399708) acyltransferases (PATs). acs.org
LGK974 Small Molecule InhibitorInhibition of Porcn, an enzyme involved in Wnt palmitoleoylation, with therapeutic potential in cancer. nih.gov
Palmitoyl alkyne-coenzyme A Chemical ReporterLabeling of palmitoylated proteins in vitro and in vivo via click chemistry. caymanchem.com

Q & A

Q. What is the biochemical role of palmitoleoyl-CoA (triammonium) in cellular signaling pathways?

Palmitoleoyl-CoA serves as a substrate for Porcupine (PORCN), an acyltransferase that catalyzes the palmitoleoylation of Wnt proteins, a critical post-translational modification required for Wnt secretion and signaling. Structural studies using cryo-electron microscopy (cryo-EM) reveal that palmitoleoyl-CoA binds to PORCN in a unique conformation: its C9 double bond induces a 90° bend in the fatty acyl chain, enabling tight packing within a hydrophobic cavity of PORCN . This modification is essential for Wnt proteins to activate downstream pathways like β-catenin signaling, which regulates stem cell differentiation and cancer progression.

Methodological Insight : To study this mechanism, employ cryo-EM for structural analysis (as in Li et al., 2022) combined with mutagenesis to probe key residues (e.g., PORCN Trp300) that stabilize palmitoleoyl-CoA binding .

Q. How does palmitoleoyl-CoA participate in unsaturated fatty acid biosynthesis?

Palmitoleoyl-CoA is synthesized via the desaturation of palmitoyl-CoA by stearoyl-CoA desaturase (SCD1) and is a precursor for longer-chain unsaturated fatty acids. According to KEGG pathway data (hsa01040), it is involved in one enzymatic reaction:

Rxn ID Reaction Enzyme
R12173Palmitoyl-CoA + 2 Ferrocytochrome b5 + O₂ → Palmitoleoyl-CoA + 2 Ferricytochrome b5Palmitoyl-CoA dehydrogenase

Methodological Insight : Use LC-MS or GC-MS to quantify palmitoleoyl-CoA levels in lipid extracts. Pair this with isotope tracing (e.g., ¹³C-labeled palmitate) to track flux through desaturase pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data for palmitoleoyl-CoA-dependent reactions?

Discrepancies often arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. For example, YALI0E18964g in Yarrowia lipolytica catalyzes the transfer of palmitoleoyl-CoA to lysophosphatidate, but activity varies with acyl chain length and phospholipid composition .

Q. Methodological Insight :

  • Standardize assays using recombinant enzymes and defined lipid substrates.
  • Validate findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. radiometric assays for kinetic parameters) .
  • Analyze structural data (e.g., molecular dynamics simulations) to identify substrate-binding flexibility .

Q. What experimental strategies are optimal for studying palmitoleoyl-CoA’s role in Wnt inhibition by drugs like LGK974?

LGK974, a PORCN inhibitor, competes with palmitoleoyl-CoA for binding. Cryo-EM structures show that LGK974 occupies the palmitoleoyl-CoA binding site, blocking acylation and subsequent Wnt secretion .

Q. Methodological Insight :

  • Use competitive binding assays (e.g., fluorescence polarization) with fluorescently labeled palmitoleoyl-CoA analogs.
  • Combine cellular Wnt secretion assays (ELISA/Western blot) with lipidomics to correlate inhibitor efficacy with palmitoleoyl-CoA pool dynamics .

Q. How can computational modeling enhance the study of palmitoleoyl-CoA-protein interactions?

Molecular docking and MD simulations can predict binding modes and energetics. For example, modeling the PORCN-palmitoleoyl-CoA complex revealed that the C9 double bond’s bend is stabilized by van der Waals interactions with PORCN’s hydrophobic residues .

Q. Methodological Insight :

  • Perform homology modeling if experimental structures are unavailable (e.g., using AlphaFold2).
  • Validate predictions with mutagenesis (e.g., Trp300Ala in PORCN disrupts binding) .

Q. What are the challenges in quantifying palmitoleoyl-CoA in complex biological matrices?

Palmitoleoyl-CoA is labile and exists at low concentrations. Contradictory reports on its levels often stem from extraction inefficiencies or ionization suppression in MS.

Q. Methodological Insight :

  • Optimize extraction protocols using acidic methanol/ACN mixtures to stabilize CoA esters .
  • Use internal standards (e.g., deuterated palmitoleoyl-CoA) for MS quantification .

Q. How does the triammonium salt form affect palmitoleoyl-CoA’s experimental applications?

The triammonium counterion enhances solubility in aqueous buffers (critical for enzymatic assays), whereas free acid forms may precipitate. However, ammonium ions can interfere with某些 assays (e.g., NMR or enzymatic reactions sensitive to ionic strength).

Q. Methodological Insight :

  • Dialyze or desalt samples before assays requiring low ionic strength.
  • Confirm solubility via dynamic light scattering (DLS) for lipid-protein interaction studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.